(4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid

Description

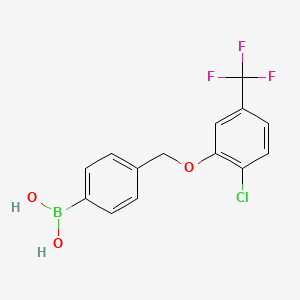

(4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is a boronic acid derivative featuring a central phenyl ring substituted with a boronic acid (-B(OH)₂) group at the para position. This phenyl ring is connected via a methylene (-CH₂-) linker to a phenoxy group, which itself is substituted with a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position.

Properties

IUPAC Name |

[4-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BClF3O3/c16-12-6-3-10(14(17,18)19)7-13(12)22-8-9-1-4-11(5-2-9)15(20)21/h1-7,20-21H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINBWLIQPYPVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584654 | |

| Record name | (4-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-05-1 | |

| Record name | B-[4-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2�-Chloro-5�-(trifluoromethyl)phenoxy)methyl]phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with 4-bromomethylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The mixture is heated to reflux, allowing the formation of the desired boronic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst used .

Chemical Reactions Analysis

Types of Reactions

(4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Toluene, ethanol, or water, depending on the reaction.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Formed through oxidation reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids are known for their ability to inhibit proteasomes, which are crucial in regulating protein degradation. Research has indicated that (4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid can effectively inhibit the growth of certain cancer cell lines. A study demonstrated that modifications in the boronic acid structure can enhance its binding affinity to target proteins involved in cancer progression, thereby providing a potential therapeutic avenue for cancer treatment .

Diabetes Management

This compound has also been investigated for its role in managing diabetes through the inhibition of enzymes like dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are important in controlling blood sugar levels. The structure of this compound allows for effective enzyme inhibition, making it a candidate for further development in diabetes therapeutics .

Material Science

Organic Electronics

The unique electronic properties of boronic acids have made them valuable in the field of organic electronics. This compound can be utilized in the synthesis of organic semiconductors, which are essential components in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable complexes with other organic molecules enhances the performance and stability of these materials .

Analytical Chemistry

Sensor Development

The compound has been employed in the development of chemical sensors due to its ability to selectively bind to specific analytes. For instance, boronic acids can form reversible covalent bonds with diols, making them suitable for designing sensors that detect sugars and other biomolecules. Research has shown that incorporating this compound into sensor frameworks significantly improves sensitivity and selectivity .

-

Inhibition of Cancer Cell Growth

- A study conducted on various cancer cell lines showed that the compound inhibited cell proliferation by targeting specific pathways involved in tumor growth. The results indicated a dose-dependent response, with higher concentrations leading to significant reductions in cell viability.

-

DPP-4 Inhibition for Diabetes Treatment

- In vivo studies demonstrated that this compound effectively lowered blood glucose levels in diabetic models by inhibiting DPP-4 activity.

-

Development of Chemical Sensors

- Research on sensor technology highlighted the effectiveness of this compound in detecting glucose levels with high specificity and sensitivity, paving the way for advancements in diabetes monitoring devices.

Mechanism of Action

The mechanism of action of (4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst, undergoing transmetalation to form a palladium-boron complex. This complex then reacts with an aryl or vinyl halide, leading to the formation of the desired product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

The compound’s activity and reactivity are influenced by the positions of substituents on the aryl rings. Key analogs include:

a) [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

- Structure: Differs in the substituents on the phenoxy ring (2-methoxyethyl instead of Cl and CF₃) and the boronic acid’s position (ortho vs. para).

- Activity : Exhibited strong inhibition of histone deacetylase (HDAC) in Magnaporthe oryzae with a binding energy of -8.7 kcal/mol, outperforming trichostatin A (-7.9 kcal/mol) .

b) (3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic Acid

- Structure : Boronic acid is at the meta position on the central phenyl ring instead of para.

- Impact : Meta substitution may reduce steric hindrance in cross-coupling reactions but alter electronic interactions in enzyme binding .

c) (4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic Acid (CAS 849062-03-9)

Reactivity in Cross-Coupling Reactions

The target compound’s performance in Suzuki-Miyaura coupling was compared to simpler analogs:

*No direct yield data for the target compound’s coupling, but structural analogs with bulky groups often require optimized conditions .

Physicochemical Properties

- Lipophilicity: The Cl and CF₃ groups increase logP vs.

- Molecular Weight : ~360 g/mol (estimated), comparable to analogs in (e.g., CAS 849062-03-9 at 330 g/mol).

Biological Activity

(4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid, with the CAS number 849062-05-1, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a chlorophenyl moiety, contributing to its chemical reactivity and biological properties.

- Molecular Formula : C14H11BClF3O3

- Molecular Weight : 330.49 g/mol

- Melting Point : 165-170 °C

- Storage Conditions : Should be stored in an inert atmosphere at 2-8 °C to maintain stability .

The biological activity of boronic acids often involves their ability to interact with proteins and enzymes through reversible covalent bonding. Specifically, this compound may inhibit proteases or act as a catalyst in biochemical reactions. The presence of electron-withdrawing groups like trifluoromethyl enhances the electrophilicity of the boron atom, potentially increasing its reactivity towards nucleophiles such as hydroxyl and amine groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acids. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

- Inhibition of Cell Proliferation : Research indicates that certain boronic acids can significantly inhibit the growth of cancer cells, with IC50 values indicating effective concentrations for inducing apoptosis or cell cycle arrest. For example, related compounds have shown IC50 values ranging from 0.1 to 10 µM against breast cancer cell lines .

- Mechanistic Insights : The mechanism often involves the inhibition of key signaling pathways such as EGFR and PI3K/Akt pathways, leading to increased apoptosis in tumor cells while sparing normal cells .

Case Studies

Several case studies have documented the efficacy of boronic acids in preclinical models:

- Study on MDA-MB-231 Cells : A study involving a structurally similar compound demonstrated significant inhibition of metastasis in triple-negative breast cancer (TNBC) models, suggesting that this compound could exhibit similar effects .

- Toxicity Assessment : Toxicological evaluations have shown that related compounds do not exhibit acute toxicity at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other known boronic acids:

| Compound Name | IC50 (µM) | Mechanism of Action | Cancer Cell Line | Toxicity |

|---|---|---|---|---|

| This compound | TBD | EGFR Inhibition | MDA-MB-231 | Low |

| Similar Boronic Acid A | 0.126 | Apoptosis Induction | MCF7 | Moderate |

| Similar Boronic Acid B | 0.87 - 12.91 | Cell Cycle Arrest | MDA-MB-231 | Low |

Q & A

Q. What are common synthetic routes for (4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the reactivity of boronic acids with aryl halides. Key steps include:

- Preparation of the boronic acid precursor (e.g., via lithiation/borylation of a brominated intermediate).

- Coupling with a halogenated aromatic partner (e.g., 2-chloro-5-(trifluoromethyl)phenol derivatives) under palladium catalysis.

- Purification via C18 reverse-phase column chromatography to isolate the product .

Q. How is the compound purified after synthesis?

Common purification methods include:

- Reverse-phase chromatography (e.g., C18 columns) for high-purity isolation .

- Recrystallization using solvent pairs like ethanol/water to remove unreacted starting materials.

- Size-exclusion chromatography for separating high-molecular-weight impurities.

Q. What analytical techniques are used to characterize this compound?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (exact mass: 330.0077 Da) and isotopic patterns .

- Nuclear Magnetic Resonance (NMR) : and NMR verify structural integrity and boronic acid moiety.

- HPLC : Assesses purity (>95%) using conditions like SMD-TFA05 (retention time ~1.3 minutes) .

Q. What are its potential applications in medicinal chemistry?

The boronic acid group and trifluoromethyl moiety suggest:

- Protease inhibition (e.g., targeting thrombin or β-lactamases) via boronate ester formation.

- Receptor binding studies (e.g., GPCRs) due to its aromatic and electron-withdrawing groups .

Advanced Research Questions

Q. How can molecular docking studies be optimized for this compound?

- Use AutoDock Vina with:

- Custom grid maps centered on the boronic acid group to prioritize binding interactions.

- Multithreading to accelerate docking simulations (e.g., 8-core CPU for parallel processing).

- Post-docking clustering to identify dominant binding modes .

- Validate results with molecular dynamics simulations to assess binding stability.

Q. How to resolve contradictions in reported biological activity data?

- Dose-response profiling : Test activity across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.

- Metabolic stability assays : Use liver microsomes to rule out rapid degradation in vitro.

- Orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. What strategies improve stability during storage?

- Store under anhydrous conditions (e.g., argon atmosphere) to prevent boronic acid hydrolysis.

- Use lyophilization for long-term storage in amber vials at -20°C.

- Monitor degradation via periodic HPLC analysis (e.g., detecting boroxine formation) .

Q. How to design derivatives for enhanced pharmacokinetics?

- Prodrug approaches : Mask the boronic acid as a pinacol ester to improve membrane permeability.

- Structure-activity relationship (SAR) studies : Modify the phenoxy methyl group with electron-donating/withdrawing substituents.

- Metabolite identification : Use LC-MS/MS to identify metabolic hotspots (e.g., oxidative demethylation) .

Methodological Considerations

Q. How to troubleshoot low yields in Suzuki-Miyaura coupling?

Q. What computational tools predict reactivity in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate transition-state energies for oxidative addition/reductive elimination steps.

- Machine learning models (e.g., SchNet, ChemProp) trained on reaction databases to predict optimal conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.